N-(3,4,5-trimethoxybenzoyl)glycine
Description
Contextualization within Medicinal Chemistry and Chemical Biology
In the realms of medicinal chemistry and chemical biology, N-(3,4,5-trimethoxybenzoyl)glycine serves as a valuable building block and a lead structure for the development of new therapeutic agents. The trimethoxybenzoyl moiety is a characteristic feature of numerous natural and synthetic compounds that exhibit a wide range of biological activities, including anticancer and antimicrobial effects. cardiff.ac.uk The glycine (B1666218) portion of the molecule, being a fundamental biological amino acid, can influence the solubility, metabolic stability, and pharmacokinetic properties of the compound. medchemexpress.com
The intersection of these two components in this compound provides a platform for systematic chemical modifications to explore structure-activity relationships (SAR). Researchers can modify both the trimethoxybenzoyl ring and the glycine backbone to fine-tune the biological activity and selectivity of the resulting analogs. This modular nature makes it an attractive starting point for the design of compound libraries aimed at identifying new drug candidates.
Significance of N-Substituted Glycine Derivatives in Contemporary Drug Discovery
N-substituted glycine derivatives are a class of compounds of immense interest in modern drug discovery. google.com These molecules, often referred to as "peptoids" when oligomerized, are peptide mimics that offer several advantages over their natural peptide counterparts. By shifting the side chain from the alpha-carbon to the nitrogen atom, N-substituted glycines can retain the biological activity of peptides while exhibiting enhanced proteolytic stability, as they are not readily recognized by proteases.
This increased resistance to degradation in biological systems is a critical attribute for the development of effective therapeutics. Furthermore, the synthesis of N-substituted glycine derivatives is often more straightforward than traditional peptide synthesis, allowing for the facile creation of diverse chemical libraries for high-throughput screening. acs.org The exploration of N-substituted glycines has led to the discovery of compounds with a broad spectrum of biological activities, including applications in treating neurological diseases. google.com The ability to systematically vary the substituent on the nitrogen atom allows for the precise modulation of properties such as lipophilicity and receptor-binding affinity, making this class of compounds a versatile tool in the drug discovery process. nih.govacs.orgnih.gov
Overview of Current Research Trajectories on this compound and its Analogs
Current research on this compound and its analogs is predominantly focused on the development of novel anticancer agents, particularly those that target the microtubule network. nih.govoncohemakey.comnih.govdoctorlib.org Microtubules are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, and their disruption can lead to cell cycle arrest and apoptosis, making them a key target for cancer chemotherapy. nih.govtaylorandfrancis.com
The 3,4,5-trimethoxybenzoyl moiety is a well-established pharmacophore that mimics the binding of colchicine (B1669291) to tubulin, thereby inhibiting its polymerization. nih.gov Researchers have synthesized and evaluated a variety of analogs where the this compound scaffold is incorporated into more complex heterocyclic systems. These studies aim to enhance the antiproliferative activity, improve selectivity for cancer cells, and overcome mechanisms of drug resistance.
Several classes of heterocyclic compounds bearing the 3,4,5-trimethoxybenzoyl group have shown significant promise as antimicrotubule agents. For instance, derivatives of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan have been identified as potent inhibitors of tubulin polymerization, with some analogs exhibiting nanomolar inhibitory concentrations against cancer cell growth. nih.gov Similarly, N-substituted-2-amino-3,4,5-trimethoxybenzoylindoles have demonstrated significant cytotoxic activity against breast and colon cancer cell lines. researchgate.net
Other research efforts have explored 2-(3',4',5'-trimethoxybenzoyl)-3-amino 5-aryl thiophenes and 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, which have also been found to inhibit tubulin polymerization and induce apoptosis in cancer cells. nih.govnih.gov These studies consistently highlight the importance of the 3,4,5-trimethoxybenzoyl group for antimicrotubule activity, while modifications to the attached heterocyclic ring system allow for the optimization of potency and pharmacological properties.
Interactive Data Table: Research on Analogs of this compound
| Compound Class | Target | Biological Activity | Key Findings |
| 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivatives | Tubulin | Anticancer, Antimicrotubule | Potent inhibitors of tubulin polymerization, causing G2/M phase cell cycle arrest. nih.gov |
| N-substituted-2-amino-3,4,5-trimethoxybenzoylindoles | Tubulin | Anticancer | Significant cytotoxic activity against breast and colon cancer cell lines. researchgate.net |
| 2-(3',4',5'-trimethoxybenzoyl)-3-amino 5-aryl thiophenes | Tubulin | Anticancer, Antimicrotubule | Inhibit tubulin polymerization and induce apoptosis. nih.gov |
| 2-Aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles | Tubulin | Anticancer, Antimicrotubule | Inhibit tubulin polymerization and show growth inhibition in various cancer cell lines. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4,5-trimethoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-17-8-4-7(12(16)13-6-10(14)15)5-9(18-2)11(8)19-3/h4-5H,6H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQDWMLZTWHXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278163 | |
| Record name | N-(3,4,5-Trimethoxybenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40915-27-3 | |
| Record name | 40915-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3,4,5-Trimethoxybenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,4,5-TRIMETHOXYBENZOYL)GLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization
Synthetic Approaches to N-(3,4,5-trimethoxybenzoyl)glycine and its Core Structural Elements
The primary and most direct method for synthesizing this compound is through the acylation of glycine (B1666218) with 3,4,5-trimethoxybenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the condensation of an acyl chloride with an amino acid in the presence of a base.
The synthesis begins with the preparation of the key intermediate, 3,4,5-trimethoxybenzoyl chloride. This is typically achieved by treating 3,4,5-trimethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). researchgate.net The reaction converts the carboxylic acid into the more reactive acyl chloride. researchgate.net
Once the 3,4,5-trimethoxybenzoyl chloride is obtained, it is reacted with glycine in an aqueous alkaline solution, such as sodium hydroxide. The base serves to deprotonate the amino group of glycine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction. This general approach is a common strategy for forming amide bonds between carboxylic acids and amines. growingscience.com A similar method has been described for the acylation of glutamic acid with trimethoxybenzoyl chloride. nih.gov
Activation of Carboxylic Acid : 3,4,5-trimethoxybenzoic acid is converted to 3,4,5-trimethoxybenzoyl chloride.
Amide Bond Formation : The resulting acyl chloride is coupled with glycine to form the final product, this compound.
Alternative approaches could involve the use of different coupling reagents that activate the carboxylic acid in situ, avoiding the need to isolate the often-reactive acyl chloride.
Derivatization Strategies Utilizing the this compound Scaffold
The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for generating diverse analogs. The primary points for derivatization are the carboxylic acid of the glycine moiety and the amide bond itself.
The terminal carboxylic acid of the glycine unit is a prime target for derivatization. Standard peptide coupling reagents can be employed to form new amide bonds with various amines or amino acids. growingscience.com Similarly, esterification can be achieved by reacting the carboxylic acid with alcohols under acidic conditions or using specific coupling agents.
Common coupling reagents for amide synthesis include:
Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. rsc.org
Uronium/Onium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds with minimal racemization. growingscience.com
These reactions allow for the extension of the glycine C-terminus, creating a library of analogs with modified pharmacokinetic or pharmacodynamic properties. For instance, the synthesis of ester and amide derivatives of N-(benzyloxycarbonyl)glycine has been successfully demonstrated to produce compounds with significant biological activity. nih.gov The principles of these coupling reactions are well-established and broadly applicable. growingscience.comresearchgate.net
The linear structure of this compound can be used as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. Depending on the reaction conditions and the introduction of other functional groups, different ring structures can be formed.
For example, intramolecular cyclization of N-aryl glycine derivatives can lead to the formation of lactams or other ring systems. researchgate.net While specific examples for this compound are not detailed in the literature, related structures suggest possibilities. For instance, under certain conditions, the amide nitrogen could potentially attack an activated position on the aromatic ring, or the glycine moiety could be involved in forming a new ring with an additional reagent. The Bischler–Napieralski reaction, which is used to synthesize dihydroisoquinolines, is an example of a cyclization that involves an N-acyl derivative. beilstein-journals.org The formation of benzoxazoles from related N-arylquinone imines also highlights the potential for cyclization in similar systems. researchgate.net
Glycine conjugation is a well-known strategy in drug design to modify the properties of a parent molecule, often to improve solubility, alter transport characteristics, or achieve targeted release. orientjchem.org this compound can itself be viewed as a glycine conjugate of 3,4,5-trimethoxybenzoic acid.
This scaffold is particularly suitable for prodrug design. The carboxylic acid of the glycine moiety can be esterified to create a prodrug that is later hydrolyzed by esterases in the body to release the active parent compound. This approach, known as a bipartite prodrug strategy, links a carrier promoiety (in this case, the ester group) directly to the drug. orientjchem.org
A notable example of this strategy is the tolmetin-glycine conjugate, where the anti-inflammatory drug tolmetin (B1215870) was converted to its glycine conjugate to prolong its activity. orientjchem.org Similarly, the N-terminal amino group of peptides can be masked with alkoxycarbonyl groups to create lipophilic prodrugs that enhance membrane permeability. mdpi.com This demonstrates that the glycine portion of the molecule is a versatile handle for creating prodrugs with tailored properties.
Spectroscopic and Analytical Characterization Methodologies
The characterization of this compound and its derivatives relies on a suite of standard spectroscopic and analytical techniques to confirm its structure, purity, and quantity.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the trimethoxybenzoyl ring, distinct singlets for the three methoxy (B1213986) groups (-OCH₃), and signals corresponding to the methylene (B1212753) (-CH₂-) and amide (-NH-) protons of the glycine moiety.
¹³C NMR : The carbon NMR spectrum would complement the proton NMR data, showing distinct resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the methoxy carbons, and the alpha-carbon of the glycine unit. These techniques are fundamental for unambiguous structure elucidation of newly synthesized compounds. eurjchem.com
Mass Spectrometry (MS) :
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of N-acyl glycines. nih.gov It allows for the separation of the compound from a mixture and provides its molecular weight with high accuracy, confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition. The expected monoisotopic mass for C₁₂H₁₅NO₆ is 269.0899 g/mol . chemspider.com
Infrared (IR) Spectroscopy :
IR spectroscopy is useful for identifying key functional groups. The spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide and carboxylic acid, and C-O stretching of the ether groups. rsc.org
High-Performance Liquid Chromatography (HPLC) :
Reversed-phase HPLC with UV detection is a standard method for assessing the purity of the compound and for quantification. nih.gov The aromatic trimethoxybenzoyl moiety provides a strong chromophore, allowing for sensitive detection by a UV detector. nih.gov
The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its structural integrity and purity.
Pharmacological and Biological Activity Profiling
In Vitro Biological Evaluations of N-(3,4,5-trimethoxybenzoyl)glycine Derivatives
The core structure of this compound, featuring a trimethoxybenzoyl moiety linked to a glycine (B1666218) backbone, serves as a versatile scaffold for the development of various biologically active molecules. Researchers have synthesized and evaluated numerous derivatives, revealing a broad spectrum of activities, particularly in the realm of cancer research.
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
Derivatives incorporating the 3,4,5-trimethoxybenzoyl group have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines. This activity is a cornerstone of the therapeutic potential of this compound class.
A notable example is a series of 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives. Among these, 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine has shown potent inhibition of cancer cell growth, with IC50 values ranging from 25 to 90 nM across various cancer cell lines. nih.gov Similarly, chalcone (B49325) derivatives bearing the 3,4,5-trimethoxyphenyl moiety exhibit potent cytotoxic effects. Several 3,4,5-trimethoxychalcones have demonstrated the ability to inhibit the growth of human leukemia cell lines at nanomolar concentrations. nih.gov
Furthermore, studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have revealed strong antiproliferative activity in the submicromolar range. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov The antiproliferative activity of these derivatives is often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov
The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |
| 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridines | Various | 25 - 90 nM | nih.gov |
| 3,4,5-trimethoxychalcones | Human leukemia cells | Nanomolar range | nih.gov |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes | Various | Submicromolar range | nih.gov |
| N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives | Human colon cancer HCT-116 | Moderate antiproliferative activity | nih.gov |
Modulation of Key Cellular and Molecular Targets
The biological effects of this compound derivatives are attributed to their interaction with and modulation of specific cellular and molecular targets critical for cell proliferation and survival.
A primary mechanism underlying the anticancer activity of many this compound derivatives is the inhibition of tubulin polymerization. st-andrews.ac.uk Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. st-andrews.ac.uk
Derivatives such as 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridines and 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov This inhibition disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. nih.gov The 3,4,5-trimethoxyphenyl moiety is a crucial structural feature for this activity, as it is also present in other well-known tubulin inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4. nih.gov
The inhibitory effect of this compound derivatives on tubulin polymerization is often mediated by their interaction with the colchicine binding site on β-tubulin. nih.govnih.gov Colchicine itself is a well-known microtubule-destabilizing agent, but its clinical use is limited by its toxicity. nih.gov
The 3,4,5-trimethoxyphenyl group of these derivatives is thought to bind to a hydrophobic pocket within the colchicine binding site, which includes the Cysβ241 residue. nih.gov This binding event interferes with the conformational changes in tubulin necessary for microtubule formation. nih.gov The interaction of these compounds with the colchicine site has been confirmed through competitive binding assays with radiolabeled colchicine. nih.gov
The aggregation of beta-amyloid (Aβ) peptides is a pathological hallmark of Alzheimer's disease. While research into small molecule inhibitors of Aβ aggregation is extensive, there is limited direct evidence in the available scientific literature specifically linking this compound or its direct derivatives to the inhibition of Aβ peptide aggregation. The development of peptide-based inhibitors has shown promise in this area, with some peptides designed to specifically bind to Aβ and prevent its aggregation into toxic oligomers and fibrils. nih.govmazums.ac.ir However, studies focusing on the this compound scaffold for this particular application are not prominently featured in the reviewed literature.
The versatility of the this compound scaffold extends to the inhibition of various enzymes implicated in disease processes.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition can disrupt DNA replication and cell proliferation, making it a target for anticancer and antimicrobial agents. mdpi.comscbt.com Trimethoprim, a well-known antibacterial DHFR inhibitor, features a 3,4,5-trimethoxybenzyl group, highlighting the potential of this moiety for DHFR inhibition. mdpi.com While extensive research exists on various DHFR inhibitors, specific studies detailing the inhibitory activity of this compound itself against DHFR are not widely reported in the current literature.
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov Research has shown that pyrrole (B145914) and indole (B1671886) derivatives incorporating a 3-(3,4,5-trimethoxyphenyl) substituent can act as potent inhibitors of human carbonic anhydrase (hCA) isoforms, such as hCA XII. nih.gov However, direct studies on the inhibitory potential of this compound against carbonic anhydrase are not readily available.
Aminopeptidase N (APN): Aminopeptidase N (also known as CD13) is a zinc-dependent metallopeptidase involved in various cellular processes, including tumor cell invasion and angiogenesis. Its inhibition is considered a promising strategy for cancer therapy. nih.govsigmaaldrich.com While numerous compounds have been investigated as APN inhibitors, there is a lack of specific research in the reviewed literature focusing on this compound or its direct derivatives as inhibitors of this enzyme.
Modulation of Signaling Pathways (e.g., Wnt/β-catenin)
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. nih.gov Research into compounds containing the 3,4,5-trimethoxybenzoyl moiety has identified molecules capable of modulating this pathway.
A novel pyrrole-based analog, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide , has been identified as a potent dual-target inhibitor, acting on both human carbonic anhydrase (hCA) XII and the Wnt/β-catenin signaling pathway. acs.org Studies revealed that this compound effectively suppressed the Wnt/β-catenin pathway and the expression of its target genes, such as MYC. acs.org The presence of the 3,4,5-trimethoxyphenyl substituent was determined to be crucial for this potent inhibitory activity. acs.org
Table 1: Effect of a 3,4,5-trimethoxybenzoyl Analog on Wnt/β-Catenin Signaling
| Compound Name | Target Pathway | Observed Effect | Key Finding |
|---|
Cell Cycle Perturbations and Arrest Induction
Analogs of this compound have demonstrated the ability to interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents. The 3′,4′,5′-trimethoxybenzoyl group is a key structural feature in many inhibitors of tubulin polymerization, which play a crucial role in mitotic spindle formation. harvard.edu
A series of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles were synthesized and evaluated for their effects on the cell cycle. These compounds were found to cause an accumulation of HeLa cells in the G2/M phase of the cell cycle, which is a characteristic effect of antimicrotubule agents. harvard.edu Similarly, another class of analogs, 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives , also induced G2/M phase arrest in the cell cycle.
Apoptosis Induction and Associated Mechanistic Pathways (e.g., Caspase Activation, Cytochrome c Release)
The induction of apoptosis, or programmed cell death, is a key therapeutic goal in cancer treatment. This process is often mediated by a cascade of enzymes called caspases and involves the release of mitochondrial proteins like cytochrome c.
Detailed mechanistic studies on 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan , a promising benzo[b]furan analog, have shown that it induces apoptosis through the activation of multiple caspases. Treatment of HL-60 and U937 cancer cells with this compound led to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. This activation was associated with the release of cytochrome c from the mitochondria into the cytosol, a critical event that triggers the intrinsic apoptotic pathway.
Table 2: Apoptotic Activity of a 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan Analog
| Compound | Cell Lines | Mechanism of Action |
|---|
In Vivo Efficacy Studies of this compound Analogs
Antitumor Efficacy in Preclinical Animal Models
The anticancer potential of this compound analogs has been validated in preclinical animal models. A study focusing on 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole derivatives identified a particularly active compound, referred to as 3c ((3-(4-tolylamino)-5-amino-1H-1,2,4-triazol-1-yl)(3,4,5-trimethoxyphenyl)methanone). In vivo evaluation of this compound in Balb/c mice bearing syngeneic hepatocellular carcinoma demonstrated significant antitumor activity, with the treatment almost completely eliminating tumor growth. harvard.edu This suggests that this class of compounds holds potential for further development as clinical antimitotic agents. harvard.edu
Vascular Disrupting Agent (VDA) Activity
Vascular disrupting agents (VDAs) represent a therapeutic strategy that targets the established blood vessels of tumors, leading to vascular collapse and subsequent tumor necrosis. Several analogs incorporating the 3,4,5-trimethoxybenzoyl moiety have been investigated for this activity.
The aforementioned 1,2,4-triazole (B32235) derivative, compound 3c , was evaluated for its vascular disrupting activity in Human Umbilical Vein Endothelial Cells (HUVEC), where it displayed activity comparable to the well-known VDA, combretastatin A-4 (CA-4). harvard.edu Another analog, (Z)-3,4',5-trimethoxylstilbene-3'-O-phosphate disodium (B8443419) (M410) , was also identified as a potent microtubule inhibitor with vascular targeting properties. In proliferating HUVECs, M410 induced tubulin depolymerization, leading to cell cycle arrest and demonstrating its function as a VDA.
Assessment of Potential for Antimicrobial Activity
The potential for compounds containing the 3,4,5-trimethoxybenzoyl scaffold to act as antimicrobial agents has been explored, yielding varied results. The parent acid, 3,4,5-trimethoxybenzoic acid , has been reported to possess antibacterial and antifungal activities. acs.org
A study on a series of 1-(3,4,5-trimethoxy)benzoyl-3-arylthiourea derivatives found that they exhibited generally low antibacterial activity against several Gram-positive and Gram-negative bacterial strains when compared to the standard drug chloramphenicol. nih.gov In contrast, another investigation into hydroxyl amides synthesized from 3,4,5-trimethoxybenzoic acid found that one derivative was selectively active against the yeast Candida albicans, showing even greater inhibition than the control antifungal, miconazole. acs.org Furthermore, research on other derivatives of trimethoxybenzoic acid has indicated potential as efflux pump inhibitors, which could help in reverting drug resistance in bacteria. nih.gov
Table 3: Summary of Antimicrobial Assessment for 3,4,5-Trimethoxybenzoyl Derivatives
| Compound Class | Activity Type | Findings |
|---|---|---|
| 1-(3,4,5-trimethoxy)benzoyl-3-arylthioureas | Antibacterial | Low activity against tested strains. nih.gov |
| Hydroxyl amides of 3,4,5-trimethoxybenzoic acid | Antifungal | One derivative showed potent and selective activity against C. albicans. acs.org |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Structural Determinants for Biological Potency and Selectivity
SAR studies have been instrumental in delineating the structural features of N-(3,4,5-trimethoxybenzoyl)glycine derivatives that govern their biological potency and selectivity. The trimethoxyphenyl moiety, the glycine (B1666218) linker, and the terminal carboxylic acid group each play crucial roles in target recognition and binding affinity.
Key determinants for biological potency often include:
The 3,4,5-trimethoxy substitution pattern: This specific arrangement on the phenyl ring is frequently associated with high affinity for various biological targets, including tubulin and certain enzymes. The methoxy (B1213986) groups can participate in hydrogen bonding and hydrophobic interactions within the binding pocket.
The glycine linker: The length and flexibility of the linker between the trimethoxyphenyl ring and the terminal functional group are critical. The amide bond within the glycine moiety often acts as a key hydrogen bond donor and acceptor.
The terminal functional group: The nature of the terminal group (e.g., carboxylic acid, ester, amide) significantly influences the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with the target protein.
Selectivity, on the other hand, is often fine-tuned by more subtle structural modifications. For instance, the introduction of specific substituents on the phenyl ring or alterations to the linker can favor binding to one target over another. In the development of inhibitors for targets like Vascular Adhesion Protein-1 (VAP-1), the position of substituents on the phenyl ring was found to be a critical factor in achieving selective inhibition. drugbank.com
Impact of Substituent Modifications on Compound Efficacy and Target Interactions
Systematic modification of substituents on the this compound scaffold has provided valuable insights into the molecular interactions that drive compound efficacy.
Table 1: Impact of Substituent Modifications on Biological Activity
| Modification Site | Substituent | Observed Impact on Efficacy | Inferred Target Interaction |
|---|---|---|---|
| Phenyl Ring | Introduction of additional hydroxyl or methoxy groups | Can either increase or decrease activity depending on the target. nih.gov | Alters hydrogen bonding and hydrophobic interactions. |
| Phenyl Ring | Halogenation (e.g., fluorine, chlorine) | Often enhances potency and metabolic stability. nih.gov | Can lead to specific halogen bonding interactions with the target. |
| Glycine Linker | Replacement of glycine with other amino acids | Modulates conformational flexibility and steric interactions. | Affects the orientation of the molecule within the binding site. |
For example, in the design of chalcone-based inhibitors, the presence and position of methoxy groups on the phenyl rings were found to be critical for potent inhibition of nuclear factor kappaB (NF-κB). nih.gov Similarly, in the development of 1,2,4-triazole (B32235) derivatives, the nature of the anilide substituent had a significant impact on their cytotoxic activity against various cancer cell lines. nih.gov These findings underscore the importance of fine-tuning the substitution pattern to optimize interactions with specific biological targets.
Computational Chemistry and Molecular Docking Analysis for Ligand-Target Interactions
Computational chemistry and molecular docking have emerged as indispensable tools for visualizing and understanding the interactions between this compound derivatives and their biological targets at the molecular level. plos.org These methods allow researchers to predict binding poses, estimate binding affinities, and identify key amino acid residues involved in the interaction.
Molecular docking studies have been successfully employed to:
Predict the binding mode of novel inhibitors: For instance, docking simulations of 1,2,4-triazole derivatives into the colchicine (B1669291) binding site of tubulin revealed crucial hydrogen bonding and hydrophobic interactions that explained their cytotoxic effects. nih.gov
Guide the design of more potent analogs: By identifying unoccupied pockets or regions where interactions could be strengthened, computational models provide a rational basis for designing new compounds with improved affinity. nih.gov
Explain observed SAR data: Docking can rationalize why certain substituents enhance activity while others are detrimental, by showing how they affect the compound's fit within the binding site.
For example, in a study on benzimidazole (B57391)–thiadiazole hybrids, molecular docking revealed that the thiadiazole core was responsible for interaction with the heme group of the target enzyme, and a hydrogen bond between the benzimidazole ring and a specific methionine residue was crucial for binding. nih.gov The docking energies calculated for these compounds correlated well with their experimentally determined antimicrobial activity. nih.gov
Rational Design Principles for Novel this compound Based Therapeutic Agents
The insights gained from SAR studies and computational modeling have culminated in a set of rational design principles for developing novel therapeutic agents based on the this compound scaffold.
These principles include:
Scaffold Hopping and Bioisosteric Replacement: Replacing the core scaffold or key functional groups with bioisosteres can lead to improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For example, the triazole ring has been used as a bioisostere for other five-membered heterocyclic rings in the design of enzyme inhibitors. nih.gov
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein, obtained through X-ray crystallography or homology modeling, allows for the design of ligands that fit precisely into the binding site and make optimal interactions. nih.gov
Fragment-Based Drug Design: Small molecular fragments that bind to adjacent sites on the target protein can be linked together to create a larger, high-affinity ligand. The this compound scaffold can serve as a starting point or a fragment in such an approach.
Hybrid Molecule Design: Combining the this compound motif with other pharmacophores can lead to hybrid molecules with dual or synergistic activities. For instance, a chalcone-trimethoxycinnamide hybrid was designed to combine the antiproliferative features of both parent molecules. mdpi.com
By applying these principles, researchers are actively developing new generations of this compound-based compounds with tailored biological activities for a range of therapeutic applications.
Pharmacokinetic and Metabolic Investigations
Pharmacokinetic Profiles of N-(3,4,5-trimethoxybenzoyl)glycine Derivatives in Preclinical Models
There is a lack of published preclinical studies detailing the pharmacokinetic profiles of this compound or its direct derivatives. Consequently, specific data on key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and clearance (CL) in animal models like rats or mice are not available.
For a compound like this compound, a typical pharmacokinetic study in a preclinical model, for instance, in rats, would involve administering the compound intravenously and orally. Blood samples would be collected at various time points, and the concentration of the compound in plasma would be measured using a validated analytical method like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
The resulting data would be used to construct a plasma concentration-time curve and calculate the essential pharmacokinetic parameters. Such a study would provide insights into the compound's absorption, distribution, and elimination characteristics. For example, a study on the structurally related gallic acid in healthy humans showed it was rapidly absorbed and eliminated, with a mean half-life of approximately 1.06 to 1.19 hours. nih.gov Similar parameters would be determined for this compound to understand its in vivo behavior.
Table 1: Illustrative Pharmacokinetic Parameters in Preclinical Models
| Parameter | Description | Data for this compound |
| Cmax | Maximum plasma concentration | Not available |
| Tmax | Time to reach Cmax | Not available |
| AUC | Area under the plasma concentration-time curve | Not available |
| t1/2 | Elimination half-life | Not available |
| CL | Clearance | Not available |
| Vd | Volume of distribution | Not available |
| F | Bioavailability | Not available |
| Note: This table illustrates the type of data that would be generated from preclinical pharmacokinetic studies. Specific values for this compound are not available in the public domain. |
Biotransformation Pathways and Metabolite Identification of this compound and its Analogs
Specific studies on the biotransformation pathways and metabolite identification of this compound are not found in the available scientific literature. In preclinical studies, the investigation of biotransformation would typically involve the analysis of plasma, urine, and feces samples from animals dosed with the compound to identify and quantify its metabolites.
The primary expected biotransformation pathway for this compound would be the hydrolysis of the amide bond linking the 3,4,5-trimethoxybenzoyl moiety and the glycine (B1666218). This would release 3,4,5-trimethoxybenzoic acid and glycine, both of which are endogenous or can be further metabolized through known pathways. nih.gov For instance, studies on glycine metabolism show its involvement in numerous biosynthetic and catabolic pathways. nih.gov
Other potential metabolic transformations could include O-demethylation of the methoxy (B1213986) groups on the aromatic ring, leading to various hydroxylated and subsequently conjugated metabolites. The identification of these metabolites would be crucial for understanding the compound's metabolic fate and assessing the potential for the formation of active or reactive metabolites.
Table 2: Potential Metabolites of this compound
| Potential Metabolite | Potential Metabolic Pathway | Status of Identification |
| 3,4,5-Trimethoxybenzoic acid | Amide hydrolysis | Hypothetical |
| Glycine | Amide hydrolysis | Hypothetical |
| Hydroxylated derivatives | O-demethylation | Hypothetical |
| Glucuronide conjugates | Phase II conjugation | Hypothetical |
| Sulfate conjugates | Phase II conjugation | Hypothetical |
| Note: This table presents hypothetical metabolites based on general metabolic pathways. Specific metabolite identification studies for this compound have not been published. |
Mechanisms of Prodrug Activation and Drug Release from this compound-linked Conjugates
There is no specific information available regarding the mechanisms of prodrug activation and drug release from conjugates specifically linked via this compound. In the context of a prodrug strategy, where a pharmacologically active molecule is attached to the this compound moiety, the release of the active drug would likely depend on the enzymatic cleavage of the bond connecting the drug to the promoiety.
The most probable mechanism of activation would be the hydrolysis of the amide bond by peptidases or other hydrolases present in the body, particularly in the liver, plasma, or target tissues. The rate and extent of this enzymatic cleavage would be critical for the desired pharmacokinetic profile and therapeutic efficacy of the prodrug. Studies would be required to identify the specific enzymes responsible for the hydrolysis and to characterize the kinetics of the drug release.
Future Directions and Research Opportunities
Development of Next-Generation N-(3,4,5-trimethoxybenzoyl)glycine Based Agents with Improved Profiles
The development of next-generation agents based on the this compound scaffold will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties through strategic medicinal chemistry approaches. The 3,4,5-trimethoxybenzoyl group is a key pharmacophore in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer and central nervous system (CNS) effects. The glycine (B1666218) component offers a versatile handle for modification to enhance target specificity, improve solubility, and modulate metabolic stability.
Future research will likely involve the synthesis of a library of derivatives by modifying both the trimethoxybenzoyl and glycine moieties. For instance, substitution on the aromatic ring could influence the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity for a specific biological target. Similarly, the glycine portion can be derivatized to create amides, esters, or peptidomimetics, which could alter the compound's ability to cross biological membranes and interact with target proteins.
A significant area of exploration will be the application of "scaffold hopping," a strategy that has proven successful for other 3,4,5-trimethoxyphenyl derivatives. This involves replacing the core structure with a different but functionally equivalent scaffold to discover novel chemical classes with improved properties. For example, a pseudo-ring formed by an intramolecular hydrogen bond has been shown to constrain the conformation of related molecules, leading to highly potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov
Table 1: Investigated Derivatives of the 3,4,5-Trimethoxybenzoyl Scaffold
| Derivative Class | Investigated Activity | Key Findings |
| 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles | Antimitotic and antivascular | Showed potent inhibition of cancer cell growth and vascular disrupting activity. |
| 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridines | Tubulin polymerization inhibition | Demonstrated strong interaction with tubulin at the colchicine (B1669291) site and significant cancer cell growth inhibition. nih.gov |
| 2-aryl/heteroaryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles | Anticancer | Exhibited potent antiproliferative activity and induced apoptosis in cancer cells. nih.gov |
| 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | Tubulin polymerization inhibition | Showed exceptional potency towards cancer cells and activated endothelial cells. monash.edu |
| 5-(3,4,5-Trimethoxybenzoyl)-4-amimopyrimidine derivatives | Phosphodiesterase 5 (PDE5) inhibition | Discovered a novel chemical class of potent and highly selective PDE5 inhibitors. nih.gov |
Exploration of Novel Therapeutic Indications and Mechanistic Pathways
The structural motifs within this compound suggest a broad range of potential therapeutic applications beyond those already explored for its parent compounds. The 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, which are structurally related, have been investigated for a multitude of pharmacological functions, including as antitumor, antiviral, and CNS agents. nih.gov
A particularly promising area for exploration is in the treatment of CNS disorders. Glycine itself is a key neurotransmitter, and inhibitors of its transporter, GlyT-1, are being investigated for schizophrenia, depression, and other neurological conditions. researchgate.net The conjugation of the 3,4,5-trimethoxybenzoyl moiety, which has demonstrated potential for CNS activity, with glycine could lead to novel compounds with enhanced blood-brain barrier penetration and targeted activity within the CNS. researchgate.net For instance, TMCA has been reported to exhibit anticonvulsant and sedative activities by acting as a GABAA/BZ receptor agonist. nih.gov
Furthermore, the well-documented anticancer properties of numerous 3,4,5-trimethoxybenzoyl derivatives, primarily as tubulin polymerization inhibitors, open the door for investigating this compound analogs in oncology. The glycine tail could be exploited to target specific amino acid transporters that are overexpressed in cancer cells, thereby enhancing the selectivity and efficacy of the cytotoxic payload.
Table 2: Potential Therapeutic Indications for this compound Derivatives
| Therapeutic Area | Potential Mechanism of Action | Rationale |
| Oncology | Tubulin polymerization inhibition, Targeting amino acid transporters | The 3,4,5-trimethoxybenzoyl moiety is a known tubulin inhibitor. The glycine component could facilitate targeted delivery into cancer cells. |
| Central Nervous System Disorders | Modulation of glycine receptors, GABAA/BZ receptor agonism | Glycine is a neurotransmitter, and the trimethoxybenzoyl group has shown CNS activity. |
| Inflammatory Diseases | Anti-inflammatory pathways | TMCA derivatives have demonstrated anti-inflammatory properties. nih.gov |
| Viral Infections | Inhibition of viral replication | TMCA derivatives have shown potential as antiviral agents. nih.gov |
Advanced Mechanistic Studies and Target Validation
A critical step in the future development of this compound-based agents will be the elucidation of their precise molecular mechanisms of action and the validation of their biological targets. While the likely targets can be inferred from the activities of related compounds (e.g., tubulin), comprehensive studies will be necessary to confirm these interactions and identify any novel mechanisms.
Advanced techniques such as chemical proteomics, which utilizes chemical probes to identify protein targets in a cellular context, will be invaluable. This approach can provide an unbiased view of the cellular proteins that interact with a given compound, potentially revealing unexpected targets and off-target effects.
Furthermore, detailed structural biology studies, including X-ray crystallography and cryo-electron microscopy, will be essential to visualize the binding of these agents to their target proteins at an atomic level. This information is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective derivatives.
Clinical Translation Prospects and Challenges for this compound Derivatives
The path to clinical translation for any new chemical entity is fraught with challenges, and this compound derivatives will be no exception. Key hurdles to overcome will include optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure they have a suitable pharmacokinetic profile for clinical use.
A significant challenge in drug development is ensuring that a compound is not only effective but also safe. researchgate.net Thorough preclinical toxicology studies will be required to identify any potential liabilities before advancing a candidate to human clinical trials. The development of a phosphate (B84403) ester prodrug for a related benzofuran (B130515) derivative to improve solubility highlights a potential strategy to overcome formulation challenges. monash.edu
The regulatory landscape for new drug approval is also a major consideration. nih.gov A clear understanding of the regulatory requirements and the design of robust clinical trial protocols will be essential for successful translation. Despite these challenges, the therapeutic potential of the 3,4,5-trimethoxybenzoyl scaffold, demonstrated by the numerous preclinical and, in some cases, clinical studies of its derivatives, provides a strong foundation for the future development of this compound-based agents.
Q & A
Q. How can researchers reconcile discrepancies in reported IC₅₀ values across different cell lines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
